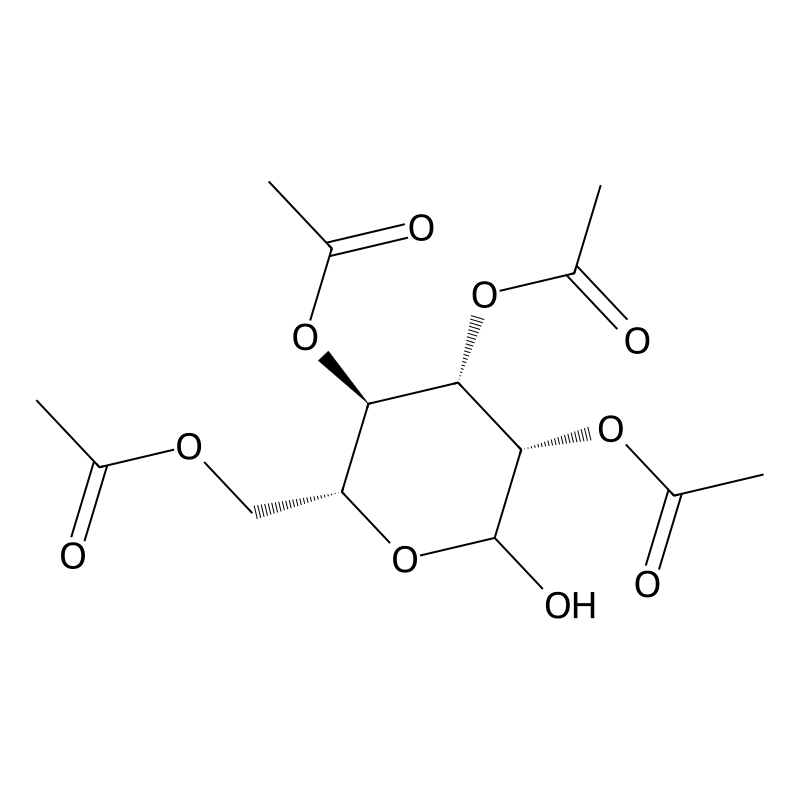

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a valuable precursor for the synthesis of more complex carbohydrates. The acetyl groups can be selectively removed or modified to create desired sugar structures. This property allows researchers to synthesize complex carbohydrates such as glycosides, glycolipids, and glycopeptides for various purposes, including the study of carbohydrate-protein interactions and the development of carbohydrate-based drugs [].

Here are some examples of how 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is used in organic synthesis:

- Synthesis of Mannosides: Mannosides are a class of carbohydrates with a mannose sugar unit linked to another molecule. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose can be used as a starting material to synthesize various mannosides with potential biological applications [, ].

- Synthesis of Glycoconjugates: Glycoconjugates are molecules that contain carbohydrates linked to other biomolecules such as proteins or lipids. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose can be used to synthesize glycoconjugates for studying cell-cell interactions and developing vaccines [, ].

Biological Studies

,3,4,6-Tetra-O-acetyl-D-mannopyranose can also be used to investigate biological processes involving carbohydrates. Due to its structural similarity to D-mannose, it can be used to study how cells recognize and interact with mannose-containing molecules.

- Ligand for Lectins: Lectins are proteins that specifically bind to carbohydrates. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose can be used as a ligand (binding molecule) to study lectin-carbohydrate interactions, which are essential for various biological processes such as cell adhesion and immune recognition [].

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a derivative of D-mannose, a simple sugar that plays a crucial role in various biological processes. This compound features acetylation at the hydroxyl groups located at positions 2, 3, 4, and 6 of the mannopyranose ring. The chemical formula of 2,3,4,6-tetra-O-acetyl-D-mannopyranose is CHO, with a molecular weight of 348.30 g/mol. The presence of acetyl groups enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and carbohydrate chemistry .

Ac4Man itself does not possess a specific mechanism of action as it's not typically used in its final form. However, its significance lies in its role as a precursor for the synthesis of more complex carbohydrates with specific functionalities. These functionalities can then dictate their interactions with other molecules or their roles in biological systems [].

- Hydrolysis: Under acidic or basic conditions, the acetyl groups can be hydrolyzed to yield D-mannose. This reaction is fundamental in carbohydrate chemistry and can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide .

- Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions. This property allows for the introduction of various functional groups into the molecule .

- Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols. Common reagents for these transformations include potassium permanganate for oxidation and sodium borohydride for reduction .

The biological activity of 2,3,4,6-tetra-O-acetyl-D-mannopyranose is primarily linked to its ability to release D-mannose upon hydrolysis. D-mannose itself is known for its role in preventing urinary tract infections by inhibiting the adhesion of pathogens to uroepithelial cells. Furthermore, the compound may exhibit immunomodulatory effects and has potential applications in drug delivery systems due to its biocompatibility .

The synthesis of 2,3,4,6-tetra-O-acetyl-D-mannopyranose typically involves the acetylation of D-mannose using acetic anhydride in the presence of a catalyst such as pyridine. The process generally follows these steps:

- Protection of Hydroxyl Groups: D-mannose is treated with acetic anhydride to protect its hydroxyl groups.

- Controlled Reaction Conditions: The reaction is conducted under controlled temperature conditions to ensure complete acetylation.

- Purification: The resultant product is purified using techniques such as column chromatography to achieve high purity levels .

In industrial settings, continuous flow reactors may be employed for efficient production on a larger scale .

2,3,4,6-Tetra-O-acetyl-D-mannopyranose finds numerous applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex carbohydrates and glycosides.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.

- Research: Used extensively in carbohydrate chemistry research for studying glycosidic bonds and enzymatic reactions .

Interaction studies involving 2,3,4,6-tetra-O-acetyl-D-mannopyranose have primarily focused on its hydrolysis products and their biological implications. Research indicates that upon hydrolysis to D-mannose, interactions with specific lectins and other carbohydrate-binding proteins can occur. These interactions are vital for understanding the compound's potential role in therapeutic applications against infections and its influence on immune responses .

Several compounds share structural similarities with 2,3,4,6-tetra-O-acetyl-D-mannopyranose. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-D-glucopyranose | Derived from glucose; similar acetylation pattern | Different sugar backbone influences reactivity |

| 2,3,4,6-Tetra-O-acetyl-D-galactopyranose | Derived from galactose; similar structure | Variations in biological activity compared to mannose |

| 1,3,4,6-Tetra-O-acetyl-D-mannopyranose | Another acetylated mannose derivative | Different acetylation pattern affecting properties |

Uniqueness: The specific acetylation pattern of 2,3,4,6-tetra-O-acetyl-D-mannopyranose provides distinct reactivity and stability compared to other acetylated sugars. This uniqueness makes it particularly useful in selective synthetic applications and as a precursor for various biologically active compounds .